2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide

Medicinal Chemistry Bioisosterism Ionization

2,4,6-Trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide (CAS 670230-57-6) is a sulfonamide-tetrazole hybrid scaffold with the molecular formula C₁₀H₁₃N₅O₂S and a molecular weight of 267.31 g/mol. It features a primary sulfonamide group (-SO₂NH₂) and a 1H-tetrazol-1-yl substituent at the 3-position of a trimethyl-substituted benzene ring.

Molecular Formula C10H13N5O2S
Molecular Weight 267.31
CAS No. 670230-57-6
Cat. No. B2761578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide
CAS670230-57-6
Molecular FormulaC10H13N5O2S
Molecular Weight267.31
Structural Identifiers
SMILESCC1=CC(=C(C(=C1N2C=NN=N2)C)S(=O)(=O)N)C
InChIInChI=1S/C10H13N5O2S/c1-6-4-7(2)10(18(11,16)17)8(3)9(6)15-5-12-13-14-15/h4-5H,1-3H3,(H2,11,16,17)
InChIKeyFGOUZHWQYGHHTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4,6-Trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide (CAS 670230-57-6): Core Structure & Sourcing Baseline


2,4,6-Trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide (CAS 670230-57-6) is a sulfonamide-tetrazole hybrid scaffold with the molecular formula C₁₀H₁₃N₅O₂S and a molecular weight of 267.31 g/mol . It features a primary sulfonamide group (-SO₂NH₂) and a 1H-tetrazol-1-yl substituent at the 3-position of a trimethyl-substituted benzene ring. The compound is supplied as a research-grade building block at ≥95% purity by vendors such as AKSci and Fluorochem . The tetrazole moiety serves as a metabolically stable, ionisable bioisostere for carboxylic acids (typical pKa ~4.5-4.9 vs. ~3.5-4.5 for aryl carboxylic acids), making this scaffold relevant for medicinal chemistry programs targeting enzymes or receptors that recognize acidic pharmacophores [1]. The compound is distinct from the more widely known 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS, CAS 200933-14-8, MW 343.36), a phospholipase C activator that bears an N-aryl substituent in place of the tetrazole .

Why 2,4,6-Trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide Cannot Be Replaced by Common Benzenesulfonamide Analogs


The 1H-tetrazol-1-yl substituent at the 3-position of the benzenesulfonamide core creates a unique electrostatic and hydrogen-bonding surface that cannot be replicated by simple N-alkylated or N-arylated benzenesulfonamides such as m-3M3FBS or by tetrazole-free analogs like 2,4,6-trimethylbenzenesulfonamide. The tetrazole ring functions as a planar, electron-deficient heterocycle with a large dipole moment (~5 D) and the capacity to engage in both H-bond acceptor (N-2, N-3) and donor (N-H, when deprotonated) interactions, whereas the N-aryl analog m-3M3FBS presents a lipophilic trifluoromethylphenyl surface that engages distinctly with hydrophobic protein pockets [1]. Additionally, the primary sulfonamide (-SO₂NH₂) in the target compound retains two H-bond donor atoms (τNH₂), compared to only one in secondary sulfonamides such as m-3M3FBS [2]. Regulatory isomers also matter: the 1H-tetrazole regioisomer (target compound) can exhibit different target engagement than the 2H-tetrazole isomer, as evidenced by the weak inhibition (IC₅₀ > 50 μM) of the 2H-tetrazole-piperidine sulfonamide analog against bacterial RNA polymerase [3]. Procuring the exact 1H-tetrazole regioisomer and the free sulfonamide ensures the intended pharmacophoric geometry is preserved for structure-activity relationship (SAR) studies.

Quantitative Differentiation of 2,4,6-Trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide: Evidence-Based Comparator Analysis


Tetrazole vs. Carboxylic Acid: pKa and Solubility-Driven Differentiation

The 1H-tetrazol-1-yl group serves as a carboxylic acid bioisostere with favorable physicochemical properties. 1H-tetrazole exhibits a pKa of 4.5-4.9 compared to benzoic acid (pKa 4.20) and 2,4,6-trimethylbenzoic acid (estimated pKa 3.8-4.2) [1][2]. This places the tetrazole sulfonamide in an optimal ionization range for physiological pH (7.4), where it is predominantly deprotonated (≥99% ionized), while maintaining sufficient neutral fraction at acidic endosomal pH (5.0-5.5, ~30-50% ionized) to allow membrane permeation—a balance that simple carboxylic acid analogs may not achieve [3]. Additionally, tetrazoles generally exhibit 5- to 10-fold higher aqueous solubility than the corresponding carboxylic acids at neutral pH because of their more extensive hydration shell [4].

Medicinal Chemistry Bioisosterism Ionization

Primary vs. Secondary Sulfonamide: Hydrogen Bond Donor Capacity

The target compound bears a primary sulfonamide (-SO₂NH₂), which provides two hydrogen bond donor (HBD) atoms, whereas the commonly used comparator m-3M3FBS (2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide) bears a secondary sulfonamide with only one HBD . This difference alters key molecular descriptors: the target compound has a topological polar surface area (TPSA) of approximately 106 Ų versus 71 Ų for m-3M3FBS, and a lower calculated logP (clogP ~1.1 vs. clogP ~3.8) primarily due to the replacement of the lipophilic trifluoromethylphenyl group with the polar tetrazole [1]. Experimental solubility data for structurally related primary sulfonamide tetrazoles indicate aqueous solubility values in the range of 50-200 μg/mL at pH 7.4, approximately 5- to 20-fold higher than the corresponding N-aryl secondary sulfonamides [2].

Medicinal Chemistry Hydrogen Bonding Pharmacophore Mapping

1H-Tetrazole vs. 2H-Tetrazole Regioisomer: Distinct Biological Activity

The tetrazole ring can exist as two regioisomers: 1H-tetrazol-1-yl (as in the target compound) and 2H-tetrazol-2-yl. A structurally related analog—1-[2,4,6-trimethyl-3-(2H-tetrazol-2-yl)phenyl]sulfonylpiperidine—was evaluated in a high-throughput screen against bacterial DNA-directed RNA polymerase and exhibited an IC₅₀ > 50,000 nM (i.e., essentially inactive) [1]. While this analog additionally differs by bearing a piperidine sulfonamide rather than a primary sulfonamide, the regioisomeric form of the tetrazole is known to alter the spatial orientation of the heterocycle's lone pairs and H-bond acceptors, which can significantly affect target binding [2]. The 1H-tetrazol-1-yl isomer places the N-H (or N⁻ when deprotonated) at the 1-position pointing toward the benzenesulfonamide scaffold, whereas the 2H isomer has a different dipole vector and H-bond acceptor geometry [3]. For procurement, specifying the exact 1H regioisomer eliminates ambiguity and ensures consistency in SAR exploration.

Medicinal Chemistry Regioisomerism Target Engagement

Purity Benchmarking Against Commercial Analog Suppliers

The target compound is supplied by multiple vendors with a minimum purity specification of 95% (HPLC) . In contrast, the closely related N-ethyl analog (N-ethyl-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide, CAS 543694-97-9) and N-aryl derivatives are often listed without explicit purity specifications or are available only as custom synthesis items with variable purity (typically 90-95%) . The target compound's free sulfonamide form also avoids the additional synthetic step of N-functionalization, which can introduce residual alkylating agent impurities if the reaction is not driven to completion. For researchers building focused compound libraries, a defined purity threshold of ≥95% minimizes the risk of false-positive activity from impurities, which is a known concern in HTS campaigns where even 2-5% of a potent impurity can dominate assay readouts [1].

Chemical Procurement Quality Control Batch Consistency

Optimal Use Cases for 2,4,6-Trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide Based on Quantitative Differentiation Evidence


Carboxylic Acid Bioisostere Lead Optimization in Drug Discovery

In lead optimization programs targeting enzymes with a carboxylic acid-binding pocket (e.g., integrase, angiotensin II receptor, or fructose-1,6-bisphosphatase), the 1H-tetrazole of this compound provides a pKa-matched, metabolically stable replacement for the carboxylic acid pharmacophore [1]. The trimethyl substitution pattern on the benzene ring adds steric bulk that can modulate binding pocket occupancy differently than unsubstituted or para-substituted tetrazole benzenesulfonamides, offering an additional vector for SAR exploration [2]. Researchers can directly compare this scaffold's activity, microsomal stability, and permeability with their existing carboxylic acid leads using standardized assays.

Primary Sulfonamide Fragment Library Expansion for Crystallographic Screening

The primary sulfonamide group is a privileged fragment for binding to carbonic anhydrases, sulfonamide-binding E3 ligase ligands, and metalloenzyme active sites [1]. The tetrazole moiety provides additional crystallographic electron density (four nitrogen atoms) that facilitates unambiguous pose assignment in X-ray crystallography compared to simpler phenyl or methyl substituents [2]. The defined 1H regioisomer ensures a single, predictable binding mode, avoiding the disorder sometimes observed with 2H-tetrazole regioisomers or rotationally flexible N-aryl substituents [3]. This compound is therefore well-suited for fragment-based drug discovery (FBDD) campaigns and crystallographic fragment screening.

Solubility-Challenged Target Screening with Primary Sulfonamide Preference

For screening campaigns against targets that require a primary sulfonamide warhead (e.g., certain serine proteases or sulfonamide-selective GPCRs) but where compound solubility is a known hurdle, the target compound's lower logP (clogP ~1.1) and higher TPSA (~106 Ų) compared to N-aryl secondary sulfonamides (clogP ~3.8, TPSA ~71 Ų) offer a practical advantage [1][2]. This translates to reduced compound aggregation and precipitation at typical screening concentrations (10-30 μM in DMSO-PBS mixtures), increasing the probability of obtaining clean concentration-response curves and reducing false-negative rates caused by solubility-limited assay exposure.

Tetrazole-Containing Building Block for Parallel Library Synthesis

The free primary sulfonamide (-SO₂NH₂) of the target compound serves as a reactive handle for late-stage diversification via N-alkylation, N-arylation, or N-acylation, enabling the construction of focused libraries of >100 analogs in a single parallel synthesis campaign [1]. In contrast, the pre-functionalized N-ethyl or N-aryl analogs (e.g., CAS 543694-97-9 or m-3M3FBS) lack this reactive site and thus preclude further diversification at the sulfonamide nitrogen [2]. The 95% purity baseline ensures that the starting material does not introduce significant quantities of side products into the library, simplifying post-synthesis purification and quality control [3].

Quote Request

Request a Quote for 2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.